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Compound of Interest

Compound Name: Elsovaptan

Cat. No.: B15602648

This guide provides a detailed comparative analysis of two vasopressin V1a receptor
antagonists, Elsovaptan and Balovaptan. The information is intended for researchers,
scientists, and drug development professionals interested in the therapeutic potential of
modulating the vasopressin system. While extensive clinical data is available for Balovaptan,
public information on Elsovaptan is currently limited, restricting a direct head-to-head
comparison based on experimental results. This document therefore presents a comprehensive
overview of Balovaptan, alongside the currently available information for Elsovaptan, to serve
as a valuable resource for the scientific community.

Introduction to Vl1a Receptor Antagonism

Vasopressin, a neuropeptide primarily known for its role in regulating water balance and blood
pressure, also plays a crucial role in complex social behaviors through its interaction with
various receptors in the brain. The vasopressin Vl1a receptor (V1aR) has emerged as a key
target for therapeutic intervention in conditions characterized by social deficits, such as autism
spectrum disorder (ASD). Antagonism of the V1aR is hypothesized to modulate neural circuits
involved in social recognition, communication, and bonding. Both Elsovaptan and Balovaptan
are selective antagonists of the V1a receptor, representing a promising avenue for the
development of novel therapeutics.

Elsovaptan: An Investigational V1a Receptor
Antagonist
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Elsovaptan is a potent and selective vasopressin V1a receptor antagonist.[1] Publicly
available information on Elsovaptan is scarce. It has been identified as a potential candidate
for research in Alzheimer's disease.[2] However, to date, no preclinical or clinical trial data on
its pharmacokinetics, pharmacodynamics, safety, or efficacy have been published in peer-
reviewed journals or presented at major scientific conferences. Its chemical formula is
C19H20CIN502 and its molecular weight is 385.85 g/mol .[3]

Balovaptan: A Clinically Investigated V1a Receptor
Antagonist

Balovaptan (also known as RG7314) is a selective, orally available, and brain-penetrant
vasopressin V1a receptor antagonist that has been investigated for the treatment of social
communication deficits in individuals with Autism Spectrum Disorder (ASD).[4][5] It received
Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for this
indication based on initial clinical findings.[4]

Mechanism of Action

Balovaptan functions by competitively blocking the binding of vasopressin to the V1a receptor.
This receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin,
couples to Gag/11 proteins. This coupling initiates a signaling cascade through the activation of
phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG
activates protein kinase C (PKC). By inhibiting this pathway, Balovaptan is thought to modulate
the activity of neural circuits implicated in social behavior.
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Caption: V1a Receptor Signaling Pathway and Balovaptan's Mechanism of Action.

Clinical Development of Balovaptan

Balovaptan has been evaluated in several clinical trials, most notably the Phase Il VANILLA
and aVlation studies in adults and children/adolescents with ASD, respectively.

Experimental Protocols

The VANILLA study was a Phase Il, multicenter, randomized, double-blind, placebo-controlled
trial designed to evaluate the efficacy and safety of Balovaptan in adult males with moderate to
severe ASD.[6][7]

Participants: 223 adult males with a diagnosis of ASD and an IQ >70.[6]

¢ Intervention: Participants were randomized to receive daily oral doses of Balovaptan (1.5
mg, 4 mg, or 10 mg) or placebo for 12 weeks.[6]

» Primary Efficacy Endpoint: Change from baseline in the Social Responsiveness Scale, 2nd
Edition (SRS-2) total score at week 12.[6]

o Secondary Efficacy Endpoint: Change from baseline in the Vineland™-II Adaptive Behavior
Scales, Two-Domain Composite Score (communication and socialization domains) at week
12.[6]

» Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and
electrocardiograms (ECGS).
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Caption: Experimental Workflow of the VANILLA Study.

The aVlation study was a Phase Il, multicenter, randomized, double-blind, placebo-controlled
trial evaluating the efficacy and safety of Balovaptan in children and adolescents with ASD.[8]

[9]

« Participants: 339 children and adolescents (aged 5-17 years) with a diagnosis of ASD and an
1Q =70.[8]

¢ Intervention: Participants were randomized to receive daily oral doses of age-adjusted
Balovaptan (equivalent to adult doses of 4 mg or 10 mg) or placebo for 24 weeks.[8] The 4
mg arm was discontinued during the trial.[8]

+ Primary Efficacy Endpoint: Change from baseline in the Vineland™-II Adaptive Behavior
Scales, Two-Domain Composite Score at week 24.[9]
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o Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and
ECGs.[8]
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Caption: Experimental Workflow of the aV1ation Study.

Data Presentation
Pharmacokinetics of Balovaptan

Pharmacokinetic parameters of Balovaptan were assessed in Phase | studies involving healthy

adult volunteers.
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Parameter Value Study Population
Oral Bioavailability ~100% Healthy Adults
Time to Steady State ~7 days (once-daily dosing) Healthy Adults
Steady-State Tmax 3-4 hours Healthy Adults

Half-life (t1/2)

45-47 hours (at steady state) Healthy Adults

Metabolism

Primarily by CYP3A4 In vitro data

Food Effect

Not significantly affected by

Healthy Adults
food

Data sourced from a population pharmacokinetics model analysis.

i  Bal in A

Endpoint Placebo (n=

Balovaptan 1.5 Balovaptan 4 Balovaptan 10

) mg (n=32) mg (n=77) mg (n=39)

No statistically

Change in SRS- significant

2 Total Score difference - - -
(Primary) compared to
Balovaptan
) Dose-dependent  Dose-dependent
Change in o o
) and clinically and clinically
Vineland-II ) )
_ - - meaningful meaningful
Composite Score ) )
improvements improvements
(Secondary)
observed observed

Source: Bolognani et al., Science Translational Medicine, 2019.[6]
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Balovaptan 10 mg

Endpoint Placebo (n=81) . p-value
equiv. (n=86)
Change in Vineland-II No statistically 0.01
2DC Score (Primary) significant difference '
Source: Hollander et al., JAMA Psychiatry, 2022.[8][9]
Safety and Tolerability of Balovaptan
Balovaptan 1.5 Balovaptan 4 Balovaptan 10
Adverse Event Placebo (n=75)
mg (n=32) mg (n=77) mg (n=39)
Any Adverse
64.0% 78.1% 66.2% 66.7%
Event
Headache 21.3% 12.5% 13.0% 12.8%
Anxiety 8.0% 6.3% 0% 10.3%
Fatigue 6.7% 6.3% 1.3% 10.3%
Upper
Respiratory Tract  5.3% 3.1% 9.1% 5.1%
Infection
Irritability 5.3% 3.1% 9.1% 5.1%

Source: Silva et al., Insights in Biomedical Research, 2020.[5][10]

Balovaptan 10 mg equiv.

Event Placebo (n=81)

(n=86)
Any Adverse Event 75.3% 76.7%
Serious Adverse Events 4.9% 1.2%

Source: Hollander et al., JAMA Psychiatry, 2022.[8][9]

Comparative Summary and Future Directions
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The available data provide a comprehensive, albeit complex, picture of Balovaptan's potential
as a therapeutic agent for ASD. While the VANILLA study in adults showed promising signals of
efficacy on a secondary endpoint, the primary endpoint was not met.[6] The subsequent
aVlation study in a pediatric population did not demonstrate a significant improvement in the
primary outcome measure.[8][9] Across all studies, Balovaptan was generally well-tolerated.

In stark contrast, the public domain lacks any substantive data on Elsovaptan. While it is
identified as a selective V1a receptor antagonist, its therapeutic potential, safety, and
pharmacokinetic profile remain unknown.

For researchers in this field, the Balovaptan clinical development program offers valuable
insights into the challenges of trial design and endpoint selection in ASD. The discrepancy in
findings between the adult and pediatric studies highlights the complexities of targeting social
communication deficits across different developmental stages.

Future research should focus on:

o The publication of preclinical and any early clinical data for ElIsovaptan to allow for a
meaningful comparison with other V1a receptor antagonists.

o Further analysis of the Balovaptan clinical trial data to identify potential subgroups of
responders.

e The development of more objective and sensitive outcome measures for social
communication in ASD clinical trials.

In conclusion, while both Elsovaptan and Balovaptan target the same promising
pharmacological pathway, the current evidence base is heavily skewed towards Balovaptan. A
true comparative analysis awaits the disclosure of experimental data for Elsovaptan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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